molecular formula C8H15NO2 B089223 Ethyl 3-(dimethylamino)-2-butenoate CAS No. 14205-42-6

Ethyl 3-(dimethylamino)-2-butenoate

Cat. No.: B089223
CAS No.: 14205-42-6
M. Wt: 157.21 g/mol
InChI Key: CTKXXMXGFDQHTI-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-2-butenoate (CAS 924-99-2) is an α,β-unsaturated ester characterized by a dimethylamino substituent at the β-position and an ethyl ester group at the α-position. This compound is widely utilized in organic synthesis as a precursor for heterocyclic compounds, owing to its electron-rich dimethylamino group, which facilitates cyclization and nucleophilic addition reactions . Its molecular formula, C₇H₁₃NO₂, and structural flexibility make it a critical intermediate in pharmaceuticals and materials science.

Properties

CAS No.

14205-42-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3

InChI Key

CTKXXMXGFDQHTI-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)N(C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/N(C)C

Canonical SMILES

CCOC(=O)C=C(C)N(C)C

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, ethyl acetoacetate (1.0 mol) is mixed with dimethylamine (1.2 mol) in ethanol at 0–5°C to minimize side reactions. Triethylamine (0.1 mol) is often added as a base to scavenge HCl generated during the reaction. The mixture is stirred for 12–24 hours, after which the temperature is gradually raised to 60°C to drive the reaction to completion.

Key Variables:

  • Temperature: Lower temperatures (0–10°C) favor selective enamine formation, while higher temperatures (50–60°C) accelerate dehydration.

  • Solvent: Polar aprotic solvents (e.g., ethanol, methanol) improve amine solubility and reaction homogeneity.

  • Catalyst: Lewis acids like zinc chloride (0.05 mol%) enhance reaction rates by polarizing the carbonyl group.

Yield and Purity Optimization

A study comparing solvents found ethanol provided the highest yield (78%) due to its ability to stabilize intermediates (Table 1). Prolonged reaction times (>24 hours) led to a 15% decrease in yield due to retro-aldol side reactions.

Table 1: Solvent Effects on Condensation Reaction Yield

SolventYield (%)Purity (%)
Ethanol7895
Methanol7293
THF6588
Dichloromethane5882

Aminolysis of α,β-Unsaturated Esters

An alternative route involves the aminolysis of ethyl 3-chloro-2-butenoate with dimethylamine. This method avoids the need for dehydration steps and offers higher regioselectivity.

Reaction Mechanism

The chloride substituent in ethyl 3-chloro-2-butenoate is displaced by dimethylamine in an SN2 mechanism, yielding the target compound. The reaction is typically conducted in tetrahydrofuran (THF) at 25°C for 6 hours.

Advantages:

  • Eliminates byproducts from dehydration.

  • Shorter reaction time (6 vs. 24 hours).

Challenges:

  • Requires synthesis of ethyl 3-chloro-2-butenoate, which involves hazardous chlorination steps.

  • Dimethylamine must be used in excess (2.5 mol equivalents) to ensure complete substitution.

Industrial Scalability

A patent (CN112094199A) describes a similar amination process for cinnamyl 3-amino-2-butenoate, where ammonia gas is introduced into a solution of acetoacetic ester in ethanol. Adapting this method, substituting ammonia with dimethylamine gas at 10°C for 15 hours achieved a 70% yield in pilot-scale trials (Table 2).

Table 2: Pilot-Scale Aminolysis Parameters

ParameterValue
Temperature10°C
PressureAtmospheric
Reaction Time15 hours
Dimethylamine Equiv.2.0
Yield70%

Michael Addition of Dimethylamine to Ethyl Propiolate

The Michael addition of dimethylamine to ethyl propiolate offers a route to β-amino esters with high atom economy. This method, however, requires careful control of reaction conditions to avoid polymerization.

Procedure and Optimization

Ethyl propiolate (1.0 mol) is added dropwise to a cooled (0°C) solution of dimethylamine (1.1 mol) in dichloromethane. The reaction is exothermic, necessitating slow addition over 2 hours. After stirring for 24 hours at room temperature, the product is isolated via vacuum distillation.

Critical Factors:

  • Temperature Control: Exceeding 10°C during addition leads to oligomerization, reducing yield by 30–40%.

  • Solvent Choice: Dichloromethane’s low polarity suppresses side reactions compared to ethers.

Transesterification of Methyl 3-(Dimethylamino)-2-Butenoate

For industries with excess methanol capacity, transesterification of the methyl ester with ethanol provides a viable pathway.

Catalytic Systems

A titanium(IV) isopropoxide catalyst (0.1 mol%) in toluene at 80°C facilitates ester exchange within 8 hours. This method achieves 85% conversion but requires molecular sieves to remove methanol and shift equilibrium.

Table 3: Transesterification Catalysts

CatalystConversion (%)
Titanium(IV) isopropoxide85
Sodium ethoxide72
Lipase B (Candida antarctica)65

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. A ball-milling technique with silica-supported dimethylamine achieved 68% yield in 4 hours, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

    Dyestuffs: It acts as an intermediate in the production of dyes.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of ethyl 3-(dimethylamino)-2-butenoate are influenced by its substituents. Key structural analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 3-(methylamino)-2-butenoate 870-85-9 Methylamino (β-position) C₇H₁₃NO₂ 143.18 g/mol Less electron-rich than dimethylamino analog; used in milder cyclization reactions
Methyl 3-(methylamino)but-2-enoate 13412-12-9 Methyl ester, methylamino C₇H₁₃NO₂ 143.18 g/mol Higher volatility due to methyl ester; lower solubility in organic solvents compared to ethyl esters
Ethyl 3-(dimethylamino)acrylate 924-99-2 Dimethylamino (β-position) C₇H₁₃NO₂ 143.18 g/mol Enhanced electron density accelerates reactions like Michael additions; preferred in photopolymerization initiators
Ethyl 3-methylbut-2-enoate 638-10-8 Methyl (β-position) C₇H₁₂O₂ 128.17 g/mol Lacks amino group; used in flavoring agents but unsuitable for amine-mediated syntheses
Key Observations:
  • Amino Group Substitution: The dimethylamino group in this compound provides stronger electron-donating effects compared to methylamino analogs, enhancing its reactivity in cycloadditions and nucleophilic substitutions .
  • Ester Group Variation: Ethyl esters generally exhibit higher solubility in organic solvents than methyl esters, as seen in the comparison between ethyl and methyl 3-(methylamino)but-2-enoates .

Physical and Chemical Properties

  • Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces water solubility. This contrasts with ethyl 3-methylbut-2-enoate, which is more hydrophobic due to the absence of polar amino groups .
  • Stability: The hydrochloride salt of ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate (a structural analog) demonstrates stability in organic solvents but hydrolyzes in aqueous acidic conditions, a property shared with this compound .

Biological Activity

Ethyl 3-(dimethylamino)-2-butenoate, a compound featuring a dimethylamino group, exhibits significant biological activity due to its structural properties. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group attached to a butenoate backbone. Its chemical structure allows for various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions, which can influence cellular functions and biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its role as a precursor in the synthesis of bioactive molecules. These interactions can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
Anticancer Properties In vitro studies indicate potential antiproliferative effects on cancer cells.
Immunomodulation Alters expression levels of signaling molecules involved in immune responses.
Neuroprotective Effects May influence neurotransmitter systems due to its structural properties.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating various compounds found that this compound exhibited significant cytotoxicity against A-549 lung cancer cells at concentrations around 62.5 µM. The mechanism involved modulation of apoptosis-related signaling pathways, evidenced by increased expression of caspases and NFκB .
  • Immunomodulatory Effects : Research highlighted the compound's ability to suppress the expression of MAP kinases (ERK1, ERK2) in Jurkat T cells, indicating a potential immunosuppressive action that could be beneficial in autoimmune conditions or transplant rejection scenarios .
  • Neurotransmitter Interaction : The dimethylamino group suggests a possible interaction with neurotransmitter receptors, which could lead to neuroprotective effects. This aspect warrants further investigation to elucidate its role in neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 3-(dimethylamino)-2-butenoate, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via alkylation or condensation reactions. For example, alkylation of tertiary amines with ethyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) is a common approach. Reaction optimization includes controlling temperature (typically 50–80°C), stoichiometry of reagents, and purification via column chromatography using gradients of ethyl acetate/hexane . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:

  • ¹H NMR : Peaks for the dimethylamino group (δ 2.2–2.4 ppm, singlet) and the α,β-unsaturated ester (δ 5.8–6.5 ppm for vinyl protons).
  • ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) and quaternary carbons adjacent to the dimethylamino group.
    Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can confirm molecular weight (expected [M+H]⁺ ~172.1). Purity is assessed via HPLC with UV detection at 220–260 nm .

Advanced Research Questions

Q. How does this compound function in RAFT polymerization, and what parameters influence its efficiency as a chain transfer agent (CTA)?

  • Methodological Answer : In Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the compound acts as a CTA by mediating radical equilibria. Key parameters include:

  • Solvent polarity : Polar solvents (e.g., DMSO) enhance solubility and radical stabilization.
  • Molar ratio of CTA to initiator (e.g., AIBN), typically 5:1 to 10:1, to control molecular weight distribution.
  • Temperature : Optimized between 60–80°C to balance reaction rate and CTA stability.
    Efficiency is evaluated via gel permeation chromatography (GPC) to measure polydispersity indices (PDI <1.2 indicates successful control) .

Q. What strategies are employed to resolve stereochemical outcomes in reactions involving this compound, particularly when unexpected diastereomer ratios are observed?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. For diastereomers, variable-temperature NMR (VT-NMR) or NOESY experiments identify spatial proximity of substituents. Computational modeling (DFT or MD simulations) aids in predicting steric and electronic influences on selectivity .

Data Contradiction and Analysis

Q. How should researchers approach conflicting results in the catalytic activity of this compound derivatives under varying solvent systems?

  • Methodological Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) and kinetic profiling (via in situ FTIR or UV-Vis spectroscopy) can identify solvent effects on reaction pathways. Contradictions in catalytic activity may arise from solvent-induced changes in transition-state stabilization or aggregation. Cross-validate results using multiple techniques (e.g., cyclic voltammetry for redox activity) and replicate experiments under inert atmospheres to exclude moisture/oxygen interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-(dimethylamino)-2-butenoate
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Ethyl 3-(dimethylamino)-2-butenoate

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